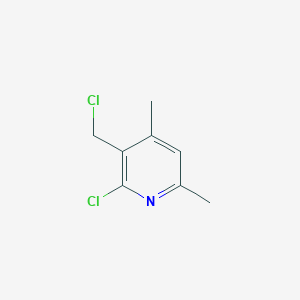

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

Description

Properties

Molecular Formula |

C8H9Cl2N |

|---|---|

Molecular Weight |

190.07 g/mol |

IUPAC Name |

2-chloro-3-(chloromethyl)-4,6-dimethylpyridine |

InChI |

InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3 |

InChI Key |

RODDKCUGFDNHIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1CCl)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine: A Putative Building Block in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive analysis of the chemical properties of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine, a sparsely documented substituted pyridine derivative. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues to project its reactivity, spectroscopic characteristics, and potential applications. The guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who may consider this molecule as a novel building block. We will explore a plausible synthetic pathway, delve into the differential reactivity of its two distinct chloro-substituents, and predict its spectral signatures. Safety and handling precautions, extrapolated from analogous chlorinated pyridines, are also discussed to ensure responsible laboratory practice.

Introduction and Molecular Structure

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science, with chloro-substituted derivatives serving as versatile intermediates for the synthesis of more complex molecules.[1] The title compound, this compound, presents a unique combination of reactive sites. The presence of a chloro group at the 2-position of the pyridine ring and a chloromethyl group at the 3-position, flanked by two activating methyl groups at the 4- and 6-positions, suggests a rich and nuanced chemical reactivity. While a specific CAS number for this compound is not readily found in major chemical databases, its structure suggests it could be a valuable, albeit novel, intermediate.

Table 1: Predicted Chemical and Physical Properties of this compound

| Property | Predicted Value | Source/Rationale |

| Molecular Formula | C₈H₉Cl₂N | Based on structure |

| Molecular Weight | 190.07 g/mol | Based on structure |

| Appearance | Likely a solid at room temperature | Analogy with similar substituted pyridines |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) and sparingly soluble in water. | General properties of chlorinated organic compounds |

| SMILES | Cc1cc(c(Cl)n1)CCl | Based on structure |

| InChI | InChI=1S/C8H9Cl2N/c1-5-3-6(2)11-8(10)7(5)4-9/h3H,4H2,1-2H3 | Based on structure |

Plausible Synthetic Route

A definitive, published synthetic protocol for this compound is not available. However, a chemically sound route can be proposed based on established pyridine chemistry. A common method for introducing a chloromethyl group onto a pyridine ring is the chlorination of the corresponding hydroxymethylpyridine.[2]

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-4,6-dimethyl-3-hydroxymethylpyridine (Precursor)

A plausible precursor would be 2,4,6-trimethylpyridine-3-methanol. Selective chlorination at the 2-position of the pyridine ring, while preserving the hydroxymethyl group, would be the initial challenge. This might be achievable under carefully controlled conditions using a chlorinating agent like sulfuryl chloride or by utilizing a protecting group strategy for the alcohol.

Step 2: Chlorination of 2-Chloro-4,6-dimethyl-3-hydroxymethylpyridine

The conversion of the hydroxymethyl group to a chloromethyl group can be achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the precursor, 2-Chloro-4,6-dimethyl-3-hydroxymethylpyridine, in a suitable anhydrous solvent such as dichloromethane or toluene.

-

Chlorination: Cool the solution in an ice bath and slowly add thionyl chloride dropwise.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the excess thionyl chloride with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Chemical Reactivity

The reactivity of this compound is dictated by the two distinct carbon-chlorine bonds.

Reactivity of the 2-Chloro Group

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom activates this position towards nucleophilic attack. The presence of two electron-donating methyl groups at the 4- and 6-positions will likely increase the electron density of the ring, potentially moderating the reactivity of the 2-chloro group compared to unsubstituted 2-chloropyridine.

Reactivity of the 3-Chloromethyl Group

The chloromethyl group at the 3-position is a benzylic-like halide and is expected to be highly reactive in nucleophilic substitution reactions, proceeding through an SN2 mechanism. This site will be the primary target for a wide range of nucleophiles, including amines, thiols, and alkoxides, making it a valuable handle for introducing diverse functional groups.

Differential Reactivity

The chloromethyl group is anticipated to be significantly more reactive towards nucleophiles than the 2-chloro group under typical SN2 conditions. This differential reactivity allows for selective functionalization at the 3-position while leaving the 2-position available for subsequent transformations under more forcing SNAr conditions.

Caption: Predicted differential reactivity of the chloro-substituents.

Predicted Spectroscopic Data

While experimental spectra are not available, the expected spectroscopic features can be predicted based on the analysis of similar compounds.[3][4]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Two singlets for the two methyl groups (around δ 2.3-2.6 ppm).- A singlet for the chloromethyl protons (around δ 4.6-4.8 ppm).- A singlet for the aromatic proton at the 5-position (around δ 7.0-7.3 ppm). |

| ¹³C NMR | - Signals for the two methyl carbons (around δ 20-25 ppm).- A signal for the chloromethyl carbon (around δ 45-50 ppm).- Aromatic carbon signals in the range of δ 120-160 ppm. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, characteristic of a dichlorinated compound.- Fragmentation patterns involving the loss of a chlorine atom and the chloromethyl group. |

| FT-IR | - C-H stretching vibrations for the aromatic and methyl groups (around 2900-3100 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹).- C-Cl stretching vibrations (around 600-800 cm⁻¹). |

Potential Applications in Research and Drug Development

Given its predicted reactivity profile, this compound could serve as a valuable intermediate in several areas:

-

Medicinal Chemistry: The pyridine scaffold is a "privileged structure" in drug discovery.[5] This compound could be a starting material for the synthesis of novel kinase inhibitors, where the chloromethyl group allows for the introduction of side chains to target the enzyme's active site.[5] It could also be used to develop other classes of therapeutic agents.[1]

-

Agrochemicals: Many herbicides, fungicides, and insecticides are based on pyridine derivatives. The unique substitution pattern of this molecule could lead to the discovery of new agrochemicals with improved efficacy and selectivity.

-

Materials Science: Substituted pyridines are used in the synthesis of ligands for metal complexes and as building blocks for functional polymers. The reactive sites on this molecule could be exploited to create novel materials with interesting electronic or catalytic properties.

Safety and Handling

No specific safety data exists for this compound. However, based on data for analogous chlorinated pyridine compounds, the following precautions should be taken:[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Chlorinated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[7] They can cause irritation to the skin, eyes, and respiratory system.[8] Long-term exposure to some chlorinated pyridines has been associated with more severe health effects.[7]

Conclusion

This compound represents a potentially valuable yet underexplored building block for chemical synthesis. Its predicted differential reactivity, with a highly labile chloromethyl group and a less reactive 2-chloro substituent on the pyridine ring, offers opportunities for selective and sequential functionalization. While this guide provides a theoretical framework for its synthesis, properties, and applications based on the chemistry of related compounds, experimental validation is necessary to fully characterize this molecule. Researchers interested in exploring novel pyridine-based scaffolds for applications in drug discovery, agrochemicals, and materials science may find this compound to be a promising starting point.

References

-

precisionFDA. 2-CHLORO-3-(CHLOROMETHYL)PYRIDINE. Available from: [Link].

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link].

-

FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. Available from: [Link].

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link].

- Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

PrepChem.com. Synthesis of 2-chloro-6-(dichloromethyl)pyridine. Available from: [Link].

-

ResearchGate. (PDF) Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available from: [Link].

-

Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link].

-

Sdfine. Chemwatch GHS SDS in English (European) 49223-1. Available from: [Link].

-

Wikipedia. 2-Chloromethylpyridine. Available from: [Link].

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link].

-

PMC. Sparsely substituted chlorins as core constructs in chlorophyll analogue chemistry. III. Spectral and structural properties. Available from: [Link].

-

ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available from: [Link].

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link].

-

ResearchGate. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Available from: [Link].

-

MDPI. Arrangement of Azidomethyl Group in Lupinine Azide: Structural and Spectroscopic Properties. Available from: [Link].

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3): Molecular Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3), a versatile chemical compound with significant applications in the pharmaceutical and material science sectors. This document delves into its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its role as a critical intermediate in organic synthesis, a UV absorber, and notably, as a known impurity of the lipid-lowering agent Fenofibrate. This guide is intended to be a valuable resource for researchers, chemists, and drug development professionals, offering in-depth insights and practical information.

Molecular Structure and Physicochemical Properties

4-Chloro-4'-hydroxybenzophenone is a diaryl ketone characterized by a benzophenone core structure with a chlorine atom and a hydroxyl group substituted on the two phenyl rings at the para positions.

Chemical Structure:

Caption: Molecular structure of 4-Chloro-4'-hydroxybenzophenone.

Table 1: Physicochemical Properties of 4-Chloro-4'-hydroxybenzophenone

| Property | Value | Source |

| CAS Number | 42019-78-3 | [1][2][3][4][5] |

| Molecular Formula | C13H9ClO2 | [1][2][3][4] |

| Molecular Weight | 232.66 g/mol | [1][2][6][7] |

| IUPAC Name | (4-chlorophenyl)(4-hydroxyphenyl)methanone | [1] |

| Synonyms | 4-Hydroxy-4'-chlorobenzophenone, 4-(4-chlorobenzoyl)phenol, Fenofibrate impurity A | [1][2][8] |

| Appearance | White to pale beige or light brown crystalline solid | [2][3] |

| Melting Point | 177-181 °C | [2][3] |

| Boiling Point | 257 °C at 13 mmHg | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Storage | Room temperature, under inert atmosphere | [2][5][8] |

Synthesis and Reactivity

Synthesis

A common method for the synthesis of 4-Chloro-4'-hydroxybenzophenone is the Fries rearrangement of phenyl p-chlorobenzoate.[2] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[2]

Caption: Synthesis of 4-Chloro-4'-hydroxybenzophenone via Fries Rearrangement.

Experimental Protocol: Fries Rearrangement of Phenyl p-chlorobenzoate [2]

-

Reactant Preparation: Phenyl p-chlorobenzoate is the starting material.

-

Catalyst Addition: Aluminum chloride is used as the catalyst.

-

Reaction Conditions:

-

Solventless: The reaction can be carried out without a solvent at 160°C for 5 minutes, or between 120°C and 160°C for varying durations to achieve a good yield.[2]

-

With Solvent: Alternatively, the reaction can be performed in refluxing chlorobenzene for 10 hours, yielding approximately 52%.[2]

-

Alternative Catalyst: Trifluoromethanesulfonic acid can be used as a catalyst at 45-55°C, resulting in a high yield of 94%.[2]

-

-

Work-up and Purification: The reaction mixture is worked up to isolate the product, which is then purified, typically by recrystallization.

Innovations in the synthesis of 4-Chloro-4'-hydroxybenzophenone are geared towards greener chemistry principles, including the development of more efficient catalysts and the use of continuous flow chemistry to improve yield, safety, and reduce waste.[9]

Reactivity

The reactivity of 4-Chloro-4'-hydroxybenzophenone is dictated by its functional groups: the ketone, the phenol, and the chlorinated aromatic ring.

-

Ketone Group: The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination.

-

Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. This phenoxide is a good nucleophile and can participate in Williamson ether synthesis. This reactivity is crucial in the synthesis of Fenofibrate, where it reacts with an isopropyl-containing side chain.

-

Aromatic Rings: The electron-withdrawing nature of the carbonyl group deactivates both rings towards electrophilic substitution, while the hydroxyl group activates its ring and the chlorine deactivates its ring.

Applications in Research and Industry

Pharmaceutical Intermediate and Impurity

The most prominent role of 4-Chloro-4'-hydroxybenzophenone is as a key intermediate in the synthesis of Fenofibrate , a widely prescribed medication for treating high cholesterol and triglyceride levels.[9][10][11] It is also recognized as a significant impurity of Fenofibrate, designated as Fenofibrate EP Impurity A and Fenofibrate USP Related Compound A.[2][7][10][] As such, it serves as a crucial reference standard in the quality control and impurity profiling of Fenofibrate drug products to meet stringent regulatory requirements.[7][10]

Caption: Simplified workflow for the synthesis of Fenofibrate.

UV Absorption and Polymer Stabilization

4-Chloro-4'-hydroxybenzophenone exhibits excellent photostability and the ability to absorb UV radiation.[3] This property makes it a valuable component in various industrial applications:

-

Cosmetics and Sunscreens: It is used as a UV filter in sunscreens, lotions, and other personal care products to protect the skin from harmful UV radiation.[3]

-

Polymer and Coating Industries: It acts as a UV absorber in plastics and coatings, preventing photodegradation and enhancing the durability of materials exposed to sunlight.[3]

Other Research Applications

This compound is also utilized in other areas of chemical research:

-

Photochemistry and Material Science: It serves as a model compound in studies related to the behavior of light-absorbing compounds.[3]

-

Analytical Chemistry: It can be employed as a reagent for the detection and quantification of phenolic compounds.[3]

-

Organic Synthesis: It is a versatile intermediate for the synthesis of various other organic molecules, including dyes.[11][13]

Safety and Handling

Based on available safety data, 4-Chloro-4'-hydroxybenzophenone is classified with the GHS07 signal word "Warning".[2]

Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][8]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is stable under normal conditions and should be stored in a well-closed container in a dry, well-ventilated area.[13][14] Incompatible materials include strong oxidizing agents.[14] Hazardous decomposition products upon thermal decomposition can include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[14]

Conclusion

4-Chloro-4'-hydroxybenzophenone (CAS 42019-78-3) is a compound of significant interest due to its multifaceted applications. Its well-defined molecular structure and predictable reactivity make it a valuable intermediate in organic synthesis, most notably for the production of Fenofibrate. Its utility as a UV absorber highlights its importance in the material science and cosmetic industries. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals working with this versatile chemical.

References

-

PubChem. 4-Hydroxy-4'-chlorobenzophenone. National Center for Biotechnology Information. [Link]

-

PharmaCompass. CAS 42019-78-3 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

ChemDmart. Specification - 4-Chloro-4-Hydroxybenzophenone. [Link]

-

SynThink Research Chemicals. Fenofibrate EP Impurity A. [Link]

-

Veeprho. Fenofibrate EP Impurity A. [Link]

-

LinkedIn. The Future of 4-Chloro-4'-hydroxybenzophenone: Innovations in Synthesis and Application. [Link]

-

Pharmaffiliates. Fenofibrate - Impurity A. [Link]

-

Sigma-Aldrich. 2-(4-Boc-1-piperazinyl)acetic acid. [Link]

-

BuyersGuideChem. 4-Boc-1-Piperazineacetic acid suppliers and producers. [Link]

-

PubChem. [1-(tert-Butoxycarbonyl)piperidin-4-yl]acetic acid. [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

Sources

- 1. 4-Hydroxy-4'-chlorobenzophenone | C13H9ClO2 | CID 123504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-4'-hydroxybenzophenone | 42019-78-3 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Chloro-4′-hydroxybenzophenone | CAS 42019-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS 42019-78-3 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. chemdmart.com [chemdmart.com]

- 9. nbinno.com [nbinno.com]

- 10. veeprho.com [veeprho.com]

- 11. 4-Chloro-4′-hydroxy Benzophenone (CAS No: 42019-78-3) - Kavya Pharma [kavyapharma.com]

- 13. 4-chloro-4-hydroxybenzophenone | 42019-78-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 14. fishersci.com [fishersci.com]

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine: Solubility Profiling, Solvation Thermodynamics, and Experimental Workflows

Executive Summary

In the realm of active pharmaceutical ingredient (API) synthesis and agrochemical development, 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine (C₈H₉Cl₂N) serves as a highly versatile, bifunctional intermediate. However, its structural architecture presents a dual challenge for process chemists: achieving optimal thermodynamic solubility while mitigating the kinetic instability of its highly reactive chloromethyl group.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic empirical observation. Here, we will dissect the physicochemical causality governing the solvation of this molecule, apply Hansen Solubility Parameters (HSP) to predict solvent compatibility[1], and outline a self-validating experimental workflow designed to prevent false-positive solubility readings caused by covert solvent-solute degradation[2].

Molecular Profiling & Physicochemical Causality

To understand how this compound behaves in organic solvents, we must first deconstruct the causality of its substituents:

-

The Pyridine Core: Provides baseline polarity and acts as a hydrogen-bond acceptor. However, the basicity (

) of the nitrogen is severely attenuated by the electron-withdrawing inductive effect of the adjacent C2-chlorine atom. -

C4, C6-Dimethyl Groups: These alkyl substituents significantly increase the lipophilicity (

) of the molecule. By expanding the hydrophobic surface area, they disrupt water's hydrogen-bonding network, resulting in very low aqueous solubility while driving high affinity for non-polar and moderately polar organic solvents (e.g., toluene, ethers). -

C3-Chloromethyl Group (-CH₂Cl): This is the kinetic "Achilles' heel" of the molecule. The chloromethyl group is a potent electrophile, rendering the molecule an excellent alkylating agent. While this is desirable for downstream cross-coupling or substitution reactions, it makes the compound highly susceptible to nucleophilic attack by protic solvents (solvolysis) during storage or crystallization[3].

Hansen Solubility Parameters (HSP) & Predictive Solvation

Traditional "like-dissolves-like" heuristics are insufficient for complex heterocycles. We utilize Hansen Solubility Parameters (HSP) to map the solute's affinity based on three intermolecular forces: Dispersion (

Given the structural modifications to the pyridine ring, this compound exhibits a dominant

Table 1: Solvent Compatibility & Stability Matrix

| Solvent Class | Representative Solvent | Solubility Potential | Stability Risk | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Low | Excellent HSP match ( |

| Aromatic | Toluene | High | Low | Strong dispersion interactions ( |

| Ethers | Tetrahydrofuran (THF), MTBE | High | Low to Mod | Good solvation profile. Ensure peroxide-free THF to prevent radical-induced degradation. |

| Alcohols | Methanol, Ethanol | Moderate | CRITICAL | Protic solvents act as nucleophiles, triggering rapid solvolysis (alcoholysis) of the -CH₂Cl group[2]. |

| Aliphatic | Hexane, Heptane | Low | Low | Insufficient polarity to disrupt the crystal lattice energy of the solid intermediate. Useful as anti-solvents. |

The Solvolysis Risk: Why Protic Solvents Fail

A common pitfall in early-stage drug development is the selection of alcohols for solubility screening. When this compound is dissolved in methanol, the solvent does not merely solvate the molecule; it reacts with it.

The oxygen atom in methanol attacks the electrophilic carbon of the chloromethyl group via a nucleophilic substitution pathway (

Caption: Solvolysis degradation pathway of the chloromethyl group in protic solvents.

Experimental Workflow: Self-Validating Solubility Screening

To guarantee trustworthiness, solubility protocols must account for both thermodynamic capacity and kinetic stability. The following protocol utilizes a Self-Validating Mass Balance approach. By coupling gravimetric analysis (total dissolved mass) with HPLC-UV (intact parent mass), we create an internal control loop that immediately flags solvent-induced degradation.

Step-by-Step Methodology

Step 1: Gravimetric Dispensing & Equilibration

-

Accurately weigh 50.0 mg of this compound into a 2.0 mL amber glass vial. (Causality: Amber glass prevents potential UV-induced radical reactions of the C-Cl bonds).

-

Add 1.0 mL of the target anhydrous organic solvent.

-

Seal with a PTFE-lined cap and agitate on an isothermal shaker at 25.0 ± 0.1 °C for 24 hours.

Step 2: Phase Separation via Ultracentrifugation

-

Transfer the suspension to a centrifuge tube and spin at 15,000 rpm for 15 minutes.

-

Expert Insight: Do not use syringe filters (e.g., Nylon or PES). Chloromethylpyridines can bind non-specifically to polymeric membranes or react with residual moisture trapped in the filter matrix, skewing concentration data. Ultracentrifugation preserves the true equilibrium state.

Step 3: Orthogonal Quantification (The Self-Validating Step)

-

Aliquot A (Gravimetric): Transfer exactly 500 µL of the supernatant to a pre-weighed aluminum pan. Evaporate the solvent under a gentle stream of nitrogen and record the residual mass. This provides the Total Dissolved Mass.

-

Aliquot B (HPLC-UV): Dilute 100 µL of the supernatant into 900 µL of an inert diluent (e.g., anhydrous Acetonitrile). Analyze via HPLC-UV (detection at ~260 nm) against a validated calibration curve to determine the Intact Parent Mass.

Step 4: Data Reconciliation

-

If Total Dissolved Mass ≈ Intact Parent Mass: The solvent is non-reactive. The solubility data is valid.

-

If Total Dissolved Mass > Intact Parent Mass: The compound has degraded (e.g., solvolysis). The HPLC chromatogram will show new peaks (degradants). The solubility data must be rejected for process chemistry purposes.

Caption: Self-validating high-throughput solubility and stability screening workflow.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Available at: [Link]

-

MDPI. (2021). Copper(II) Complexes with Tetradentate Piperazine-Based Ligands: DNA Cleavage and Cytotoxicity (Detailing solvolysis of chloromethylpyridines in solutions). Available at:[Link]

Sources

The Strategic Role of Chloromethyl Pyridine Derivatives in Medicinal Chemistry: Synthesis, Scale-Up, and Drug Design

Executive Summary

In the landscape of modern drug discovery, nitrogen-based heterocycles form the structural backbone of over 60% of unique small-molecule drugs approved by the FDA[1]. Among these, the pyridylmethyl moiety —frequently installed via chloromethyl pyridine intermediates—stands out as a privileged scaffold. As a bifunctional building block, chloromethyl pyridine hydrochlorides enable the rapid, convergent synthesis of complex Active Pharmaceutical Ingredients (APIs). This technical guide explores the mechanistic rationale behind utilizing chloromethyl pyridines, details the physicochemical impact of the pyridylmethyl group on target affinity, and establishes self-validating, safe protocols for industrial scale-up.

The Pharmacological Rationale for the Pyridylmethyl Moiety

The strategic insertion of a pyridylmethyl group into a drug candidate is rarely accidental. Medicinal chemists leverage this moiety to solve specific pharmacokinetic and pharmacodynamic challenges[2]:

-

Aqueous Solubility: The basic nitrogen of the pyridine ring (

) allows for the formation of stable, water-soluble salts, drastically improving oral bioavailability compared to highly lipophilic carbocyclic analogs[3]. -

Hydrogen Bonding &

-Stacking: The pyridine nitrogen acts as a strong hydrogen bond acceptor. Furthermore, the electron-deficient nature of the pyridine ring facilitates robust -

Metabolic Stability: Unlike electron-rich heterocycles (e.g., furans or thiophenes), the electron-withdrawing nature of the pyridine ring renders it highly resistant to oxidative metabolism by Cytochrome P450 enzymes.

Chloromethyl pyridines (2-, 3-, and 4-chloromethylpyridine) serve as the premier electrophilic vehicles for installing this moiety. The highly polarized carbon-chlorine bond, activated by the adjacent aromatic system, undergoes rapid

Core Applications in Active Pharmaceutical Ingredients

S-Alkylation: The Proton Pump Inhibitor (PPI) Class

The most commercially significant application of 2-chloromethylpyridine derivatives is in the synthesis of Proton Pump Inhibitors (PPIs) such as Omeprazole, Rabeprazole, and Pantoprazole[6]. These drugs function by covalently binding to the

The synthesis relies on the convergent S-alkylation of a substituted 2-mercaptobenzimidazole with a heavily substituted 2-chloromethylpyridine hydrochloride.

Synthesis pathway of Omeprazole via S-alkylation of a chloromethyl pyridine derivative.

N-Alkylation: Antimicrobial Pyridinium Salts & Kinase Inhibitors

Chloromethyl pyridines readily undergo the Menshutkin reaction with tertiary amines to form quaternary pyridinium salts. For example, reacting 4-chloromethylpyridine with N,N-dimethylalkylamines yields potent antimicrobial and antifungal agents that disrupt bacterial cell membranes[7]. In oncology, the chloromethyl group is utilized to append the solubilizing pyridylmethyl tail to kinase inhibitor scaffolds, ensuring the molecule can successfully navigate the aqueous environment of the bloodstream before entering the tumor microenvironment[5].

Target Affinity & Physicochemical Impact (Quantitative Data)

The incorporation of a pyridylmethyl moiety can drastically alter target binding affinity. In fragment-based drug discovery targeting Mycobacterium abscessus SAICAR synthetase (PurC), researchers demonstrated that swapping a standard phenyl ring for a pyridylmethyl or fluorophenyl group optimized the ligand efficiency[4].

| Moiety Substitution | Target Enzyme | Binding Affinity ( | Ligand Efficiency (LE) | Pharmacological Impact & Causality |

| Phenyl (Baseline) | SAICAR Synthetase | > 50.0 | N/A | Weak baseline binding; lacks specific electrostatic interactions. |

| 3-Pyridylmethyl | SAICAR Synthetase | 3.1 | 0.36 | Order of magnitude improvement; forms critical |

| 3-Fluorophenyl | SAICAR Synthetase | 0.25 | 0.41 | Pyridine bioisostere; reduces basicity while maintaining dipole, increasing Lipophilicity (ClogP)[4]. |

Table 1: Impact of pyridylmethyl and bioisosteric substitutions on target affinity in M. abscessus PurC inhibitors.

Synthetic Methodologies & Scale-Up Safety

The synthesis of chloromethyl pyridines typically involves the chlorination of pyridinemethanol precursors using thionyl chloride (

The MTBE Hazard: Historically, Methyl tert-butyl ether (MTBE) was used as a solvent for this chlorination. However, rigorous reaction calorimetry revealed that the

The Toluene/DMF Solution: A self-validating, safe alternative utilizes Toluene doped with 1% v/v Dimethylformamide (DMF)[8].

Scale-up safety logic for the chlorination of pyridinemethanol derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the mechanistic causality behind each operational step.

Protocol 1: Safe Chlorination of Pyridinemethanol (Scale-Up Optimized)

Objective: Synthesize 2-chloromethylpyridine hydrochloride safely and in high yield.

-

Preparation: Charge a jacketed reactor with 2-pyridinemethanol (1.0 eq) and Toluene (5 volumes). Add Dimethylformamide (DMF, 0.05 eq).

-

Causality: DMF acts as a catalyst by reacting with

to form the highly electrophilic Vilsmeier-Haack intermediate. This allows the chlorination to proceed smoothly at lower temperatures, preventing degradation[8].

-

-

Addition: Cool the mixture to 0-5°C. Add Thionyl Chloride (

, 1.2 eq) dropwise over 2 hours.-

Causality: The reaction is highly exothermic. Toluene is strictly used over ethers to prevent acid-catalyzed solvent cleavage and hazardous gas evolution[8].

-

-

Maturation: Warm the reactor to ambient temperature, then heat to 50°C for 3 hours.

-

Causality: Heating drives the

substitution to completion and safely purges the

-

-

Isolation: Cool to 0°C, filter the resulting precipitate, and wash with cold toluene.

-

Causality: The product is isolated as a hydrochloride salt. The free base of chloromethylpyridine is highly unstable and will spontaneously self-alkylate (polymerize). The HCl salt locks the pyridine nitrogen, rendering the molecule shelf-stable[9].

-

Protocol 2: S-Alkylation for PPI Synthesis (Rabeprazole Intermediate)

Objective: Couple a chloromethyl pyridine with 2-mercaptobenzimidazole via Phase Transfer Catalysis (PTC).

-

Thiolate Formation: Dissolve 2-mercaptobenzimidazole (1.0 eq) in a 10% aqueous

solution.-

Causality: The strong base deprotonates the thiol, generating a highly nucleophilic, water-soluble thiolate anion[1].

-

-

Biphasic Coupling: Add a solution of 2-chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride (1.05 eq) in Dichloromethane (DCM). Add Tetrabutylammonium bromide (TBAB, 0.05 eq) and stir vigorously at 25°C.

-

Causality: Because the nucleophile is in the aqueous phase and the electrophile is in the organic phase, the reaction requires the TBAB phase-transfer catalyst. TBAB shuttles the thiolate anion into the DCM layer, facilitating a rapid, clean

displacement of the chloride[6].

-

-

Workup: Separate the organic phase, wash with brine to remove residual salts, and concentrate under reduced pressure to yield the thioether intermediate.

Conclusion

Chloromethyl pyridine derivatives are indispensable tools in the medicinal chemist's arsenal. Whether utilized to improve aqueous solubility, engineer specific

References

-

Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44311. URL:[Link]

-

Jadhav, R., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 13-16. URL:[Link]

-

Grimm, J. S., et al. (2002). Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. Organic Process Research & Development, 6(6), 938-942. URL:[Link]

-

Marinescu, M., & Popa, C.-V. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. URL:[Link]

-

Charoensutthivarakul, S., et al. (2022). Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach. ACS Infectious Diseases, 8(2), 296-309. URL:[Link]

Sources

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Inhibitors of SAICAR Synthetase (PurC) from Mycobacterium abscessus Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. asianjpr.com [asianjpr.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

stability profile of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine under ambient conditions

Executive Summary

This technical guide provides a comprehensive stability profile for 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine (CAS: 89581-84-0), a critical electrophilic intermediate used in the synthesis of bioactive heterocyclic compounds.

Due to the presence of the highly reactive chloromethyl moiety (

Physicochemical Profile & Reactivity[1][2][3]

To understand the stability profile, we must first analyze the molecular architecture. The compound features a pyridine core substituted with electron-donating methyl groups and electron-withdrawing chloro groups.

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 89581-84-0 |

| Molecular Formula | |

| Molecular Weight | 190.07 g/mol |

| Physical State | White to off-white crystalline solid |

| Functional Group Risk | Benzylic-like Halide: The C3-chloromethyl group is activated, making it a potent alkylating agent susceptible to nucleophilic attack. |

The Stability Paradox

While the 2-chloro substituent deactivates the pyridine ring toward electrophilic aromatic substitution, the 3-chloromethyl group is highly activated. The bond dissociation energy of the

Degradation Mechanistics[2][4][5]

The degradation of this compound is not random; it follows distinct kinetic pathways governed by ambient humidity and temperature.

Pathway A: Hydrolytic Degradation (Dominant)

In the presence of ambient moisture, the chloromethyl carbon undergoes nucleophilic substitution (

-

Product: 2-Chloro-3-(hydroxymethyl)-4,6-dimethylpyridine + HCl.

-

Catalysis: The generated HCl is autocatalytic, protonating the pyridine nitrogen and increasing the electrophilicity of the chloromethyl group, thereby accelerating further hydrolysis.

Pathway B: Intermolecular Dimerization (Secondary)

In concentrated solutions or solid-state storage at elevated temperatures, the pyridine nitrogen of one molecule can attack the chloromethyl group of another.

-

Product: Bis-pyridinium quaternary ammonium salts (Dimers/Polymers).

-

Visual Indicator: Transformation of the white solid into a sticky, yellow-orange gum.

Visualization of Degradation Pathways

The following diagram illustrates the competing degradation pathways.

Caption: Fig 1. Competing degradation pathways: Hydrolysis (primary) and Dimerization (secondary).

Stability Under Ambient Conditions

Based on structural analogs and functional group chemistry, the stability profile under standard ambient conditions (

| Condition | Stability Rating | Observation |

| Dry / Inert Gas | Stable | Stable for >12 months if stored at |

| Ambient Air (60% RH) | Unstable | Hydrolysis detectable within 24–48 hours. Surface crust formation (alcohol). |

| Solution (Protic Solvents) | Critical | Rapid solvolysis in methanol/ethanol ( |

| Solution (Aprotic, Wet) | Poor | Slow hydrolysis in wet DMSO/DMF. |

| Light Exposure | Moderate | Slight discoloration (yellowing) over weeks; not the primary degradation vector. |

Experimental Protocol: Self-Validating Stability Assessment

To rigorously quantify the stability of this intermediate, a "Force Degradation" approach coupled with HPLC is required. This protocol is designed to be self-validating : the appearance of specific peaks confirms the method's specificity.

4.1. Analytical Method (HPLC-UV)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

). -

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: 254 nm (Pyridine ring absorption).

-

Flow Rate: 1.0 mL/min.

4.2. Stress Testing Workflow

Objective: Determine the degradation rate constant (

-

Preparation: Dissolve 10 mg of the compound in 10 mL of anhydrous Acetonitrile (Stock Solution).

-

Initiation: Spike 1 mL of Stock into 9 mL of Phosphate Buffer (pH 7.0) at

. -

Sampling: Inject immediately (

), then every 30 minutes for 4 hours. -

Validation:

-

Parent Peak: Elutes at high RT (more hydrophobic).

-

Degradant Peak: Elutes at lower RT (Hydroxymethyl variant is more polar).

-

Mass Balance: Sum of Area% (Parent + Alcohol) should remain >95% (excluding dimers).

-

Visualization of Experimental Workflow

Caption: Fig 2. Step-by-step workflow for kinetic stability assessment.

Handling & Storage Recommendations

To mitigate the identified degradation pathways, the following storage protocols are mandatory for research and GMP environments.

5.1. Storage Hierarchy

-

Primary Container: Amber glass vial with a Teflon-lined screw cap.

-

Atmosphere: Headspace must be purged with Argon or Nitrogen (Argon preferred due to higher density).

-

Temperature: Refrigerate at

for short term (<1 month); Freeze at -

Desiccant: Secondary containment (sealed bag) must contain activated silica gel or molecular sieves.

5.2. Handling Precautions[1]

-

Solvent Selection: Avoid protic solvents (MeOH, EtOH, Water) for stock solutions. Use Anhydrous DCM, THF, or Toluene.

-

Glassware: All glassware must be oven-dried.

-

Safety: This compound is a Genotoxic Impurity (GTI) candidate due to its alkylating nature. Handle in a fume hood with double nitrile gloves.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11528399, 2-Chloro-3-(chloromethyl)pyridine. Retrieved from [Link]

- Google Patents (2012).CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

Sources

literature review of 2-chloro-4,6-dimethylpyridine functionalization

An In-depth Technical Guide to the Functionalization of 2-Chloro-4,6-dimethylpyridine

Foreword: The Strategic Value of a Substituted Pyridine

In the landscape of modern synthetic chemistry, the pyridine scaffold remains a cornerstone, embedded in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of substituted pyridines, 2-chloro-4,6-dimethylpyridine stands out as a particularly versatile and economically significant building block. Its value lies not in a single reactive feature, but in the strategic combination of three distinct functionalization points: a reactive C2-chloro substituent, and two activatable C4 and C6 methyl groups.

The electron-deficient nature of the pyridine ring, amplified by the inductive effect of the nitrogen heteroatom, renders the C2 position highly susceptible to both nucleophilic attack and oxidative addition—the two principal gateways to molecular elaboration. This guide provides a comprehensive review of the core strategies employed to chemically modify this scaffold, moving beyond a simple recitation of reactions to explain the underlying principles and causal factors that govern success in the laboratory. The protocols and data presented herein are synthesized from established literature to provide researchers, scientists, and drug development professionals with a field-proven guide to unlocking the full synthetic potential of 2-chloro-4,6-dimethylpyridine.

Part 1: Transformations at the C2-Position via Chlorine Displacement

The carbon-chlorine bond at the 2-position is the most common and versatile site for initial functionalization. Its reactivity is primarily exploited through two major pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often atom-economical method for forging new bonds at the pyridine C2-position. Its efficacy is a direct consequence of the pyridine ring's electronic structure.

Causality & Mechanism: The nitrogen atom strongly withdraws electron density from the ring, particularly from the α (C2, C6) and γ (C4) positions. This inherent electron deficiency significantly lowers the activation energy for attack by a nucleophile at the C2 carbon. The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The aromaticity of the ring is temporarily broken in this step. In the subsequent, typically rapid, elimination step, the chloride ion is expelled, and aromaticity is restored to yield the substituted product.[3][4]

Caption: General mechanism of SNAr on 2-chloro-4,6-dimethylpyridine.

Common Applications & Protocols:

This pathway is particularly effective for strong nucleophiles.

-

Amination (C-N Bond Formation): The synthesis of 2-amino-4,6-dimethylpyridine derivatives is a cornerstone transformation. While direct reaction with ammonia or amines is possible, the conditions can be harsh. A more common industrial synthesis route for the parent 2-amino-4,6-dimethylpyridine involves the condensation of acetylacetone with guanidine.[5][6][7] However, for substituted amines, the SNAr route is prevalent.

-

Alkoxylation (C-O Bond Formation): The displacement of chloride with an alkoxide, such as sodium methoxide, provides a direct route to 2-alkoxy-4,6-dimethylpyridines.

Experimental Protocol: Synthesis of 2-Methoxy-4,6-dimethylpyridine

-

Reagent Preparation: A solution of sodium methoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Reaction: To the cooled methoxide solution, 2-chloro-4,6-dimethylpyridine (1.0 eq) is added portion-wise.

-

Heating: The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by flash column chromatography or distillation.

-

Palladium-Catalyzed Cross-Coupling Reactions

For a broader scope of transformations, particularly for forming C-C and certain C-N bonds with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable. The C-Cl bond is less reactive than C-Br or C-I bonds, often necessitating the use of more active, specialized catalyst systems.[8][9]

Causality & General Mechanism: These reactions proceed through a catalytic cycle involving a palladium complex that cycles between Pd(0) and Pd(II) oxidation states.[10] The key steps are:

-

Oxidative Addition: The Pd(0) complex inserts into the C-Cl bond of the pyridine, forming a Pd(II) species. This is often the rate-limiting step for aryl chlorides.[8]

-

Transmetalation (for Suzuki, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The group to be coupled is transferred to the palladium center.

-

Reductive Elimination: The newly formed C-C or C-N bond is created as the product is released from the palladium center, regenerating the active Pd(0) catalyst.

Key Cross-Coupling Methodologies:

| Reaction Name | Bond Formed | Key Reagents | Typical Catalyst System |

| Buchwald-Hartwig Amination | C-N | Primary/Secondary Amines, Amides | Pd Precursor (e.g., Pd₂(dba)₃) + Phosphine Ligand (e.g., Xantphos, RuPhos) + Base (e.g., Cs₂CO₃, NaOtBu) |

| Suzuki-Miyaura Coupling | C-C (Aryl, Vinyl) | Boronic Acids/Esters | Pd Precursor (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) + Aqueous Base (e.g., K₂CO₃, Na₂CO₃) |

| Sonogashira Coupling | C-C (Alkynyl) | Terminal Alkynes | Pd Precursor (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) + Amine Base (e.g., Et₃N, iPr₂NH) |

Experimental Protocol: Buchwald-Hartwig Amination This protocol provides a general guideline for coupling an amine with 2-chloro-4,6-dimethylpyridine. Optimization of the ligand, base, and solvent is often necessary.

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq).

-

Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add 2-chloro-4,6-dimethylpyridine (1.0 eq) and the amine coupling partner (1.1-1.2 eq), followed by anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heating & Monitoring: Heat the reaction mixture (typically 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water and brine, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Part 2: Functionalization of the Methyl Groups

The methyl groups at the C4 and C6 positions offer secondary sites for functionalization, providing pathways to pyridinecarboxylic acids or halogenated derivatives. Their reactivity is enhanced compared to methyl groups on a benzene ring due to the electron-withdrawing character of the pyridine nucleus.[11]

Oxidation to Carboxylic Acids

The conversion of one or both methyl groups to carboxylic acids is a synthetically valuable transformation, yielding important intermediates like 2-chloro-4-methyl-pyridine-6-carboxylic acid.

Causality & Reagents: This transformation requires potent oxidizing agents capable of breaking the strong C-H bonds of the methyl group. The choice of oxidant and reaction conditions can influence the selectivity and yield.

-

Potassium Permanganate (KMnO₄): A classic, strong oxidant. The reaction is typically performed in aqueous solution under neutral or basic conditions with heating. Over-oxidation and ring degradation can be side reactions.

-

Nitric Acid: Used commercially for the oxidation of picolines to produce nicotinic acid.[12] This method often requires harsh conditions (high temperatures and pressures).

-

Catalytic Aerobic Oxidation: Modern methods offer milder and more environmentally benign alternatives. A notable system uses N-hydroxyphthalimide (NHPI) as a radical catalyst in combination with a transition metal co-catalyst like Co(II) or Mn(II) under an atmosphere of air or oxygen.[12] This system facilitates the oxidation of methylpyridines to their corresponding carboxylic acids under less severe conditions.[12]

Side-Chain Halogenation

Introducing halogen atoms onto the methyl groups creates new electrophilic centers for further substitution.

Causality & Reagents: Side-chain halogenation typically proceeds through a free-radical mechanism. This requires conditions that generate halogen radicals, such as UV light or a chemical radical initiator.

-

Chlorination: Reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often used with an initiator like benzoyl peroxide (BPO), can selectively chlorinate the methyl groups. Gas-phase chlorination at high temperatures is also an effective, albeit less controlled, method.[13]

-

Fluorination: More specialized reagents are required for fluorination. A process involving the reaction of 3-methylpyridine with hydrogen fluoride and chlorine in the liquid phase has been reported for side-chain fluorination.[14]

Conclusion: A Scaffold of Strategic Opportunity

2-Chloro-4,6-dimethylpyridine is far more than a simple heterocyclic compound; it is a pre-functionalized platform offering a logical and hierarchical approach to the synthesis of complex molecules. Mastery of its chemistry begins with the strategic displacement of the C2-chloro group, for which both classical SNAr and modern palladium-catalyzed cross-coupling reactions provide a robust and expansive toolkit. The subsequent or alternative functionalization of the methyl groups through oxidation or halogenation further extends the synthetic possibilities. By understanding the electronic principles that govern the reactivity at each site, and by selecting the appropriate experimental conditions, the synthetic chemist can leverage this versatile building block to efficiently construct novel molecular architectures for applications spanning medicine, agriculture, and materials science.

References

- Czuba, W. (1982). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.

- (2021). Wet air and related metal ion-catalysed oxidation reactions of methylpyridines. EThOS e-theses online service.

-

Aoki, Y., Hirai, N., Sakaguchi, S., & Ishii, Y. (2000). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. Organic Process Research & Development, 4(5), 369-372. [Link]

- (1996). Investigation of the Products of Oxidation of Methylpyridines Under Aqueous Conditions by Gas Chromatography-Mass Spectrometry. RSC Publishing.

- (1957). Oxidation of methyl-pyridines.

- (1985). Halogenation of pyridine compounds.

-

(2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. ResearchGate. [Link]

-

(2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. ACS Omega. [Link]

-

(n.d.). Heterocyclic Chemistry. Iran University of Science & Technology. [Link]

-

(2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - PMC. PMC. [Link]

-

(n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. PMC. [Link]

-

(2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

-

(n.d.). C-H Functionalization of Pyridines. ResearchGate. [Link]

- (2020). Synthesis method of 2-amino-4, 6-dimethylpyridine.

-

(n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. [Link]

-

(n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

-

(2025). ChemInform Abstract: Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. ResearchGate. [Link]

-

(n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. PMC. [Link]

-

(n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

-

(n.d.). 2-amino-4,6-dimethyl pyrimidine. Semantic Scholar. [Link]

-

(2019, January 19). nucleophilic aromatic substitutions. YouTube. [Link]

-

(n.d.). Sonogashira coupling. Wikipedia. [Link]

-

(n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal. [Link]

-

(n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

(2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS Publications. [Link]

-

(2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

-

(n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]

-

(2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC. PMC. [Link]

-

(2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

-

(2011, January 15). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]

-

(n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

-

(n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. PMC. [Link]

-

(n.d.). Cross-coupling reactions – Knowledge and References. Taylor & Francis. [Link]

-

(2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. [Link]

-

(2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]

- (n.d.). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. 2-Amino-4,6-dimethylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-amino-4,6-dimethyl pyrimidine | Semantic Scholar [semanticscholar.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

- 14. CA1126276A - Halogenation of pyridine compounds - Google Patents [patents.google.com]

Methodological & Application

synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine from 2-chloro-4,6-dimethyl-3-pyridinemethanol

Application Notes & Protocols for the Synthesis of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

Abstract: This document provides a comprehensive guide for the synthesis of this compound from its precursor, 2-chloro-4,6-dimethyl-3-pyridinemethanol. This transformation is a crucial step in the synthesis of various heterocyclic compounds which are of significant interest in the pharmaceutical and agrochemical industries. The protocol herein details the chlorination of a primary alcohol on the pyridine ring using thionyl chloride (SOCl₂). We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, outline critical safety precautions, and discuss methods for the purification and characterization of the final product. The objective is to equip researchers with a robust and reproducible methodology grounded in established chemical principles.

Scientific Foundation: Reaction Mechanism and Rationale

The conversion of an alcohol to an alkyl chloride is a fundamental transformation in organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl₂) is often preferred for the conversion of primary alcohols due to the nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases that can be readily removed from the reaction mixture, helping to drive the equilibrium towards the product and simplify the purification process.[1][2]

The reaction proceeds via a nucleophilic substitution mechanism. The alcohol's oxygen atom first attacks the electrophilic sulfur atom of thionyl chloride. This step converts the hydroxyl group, which is a poor leaving group (OH⁻), into a chlorosulfite intermediate, which is an excellent leaving group.[3] The subsequent displacement of this group by a chloride ion can occur through different pathways, primarily the Sₙ2 (bimolecular nucleophilic substitution) or Sₙi (internal nucleophilic substitution) mechanism, often influenced by the choice of solvent and the presence of a base like pyridine.[3][4] In the presence of a base such as pyridine, the Sₙ2 pathway is favored, leading to an inversion of stereochemistry if the carbon were chiral.[4] The base also serves to neutralize the HCl generated during the reaction.[5]

Figure 1: Simplified mechanism for the chlorination of 2-chloro-4,6-dimethyl-3-pyridinemethanol using thionyl chloride.

Materials and Equipment

A successful synthesis relies on the quality of the starting materials and the appropriate selection of equipment.

| Reagent | CAS No. | Molar Mass ( g/mol ) | Role |

| 2-chloro-4,6-dimethyl-3-pyridinemethanol | N/A | ~171.62 | Starting Material |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Chlorinating Agent |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Solvent |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | Quenching/Neutralization |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |

| Toluene, anhydrous | 108-88-3 | 92.14 | Alternative Solvent |

Required Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution)

-

Thermometer or thermocouple

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

Critical Safety Precautions

Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[6][7] Strict adherence to safety protocols is mandatory.

| Hazard | Mitigation Measure |

| Thionyl Chloride (SOCl₂) Toxicity | Corrosive & Toxic if Inhaled. [7] Always handle SOCl₂ in a well-ventilated chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[8] |

| Violent Reaction with Water | The reaction is highly exothermic and releases toxic HCl and SO₂ gas.[6] Ensure all glassware is oven-dried and the reaction is run under an inert, dry atmosphere (N₂ or Ar). Use anhydrous solvents. |

| **Acidic Byproducts (HCl, SO₂) ** | The reaction releases corrosive and toxic gases. The reaction apparatus must be equipped with a gas outlet leading to a scrubber containing a sodium hydroxide solution to neutralize the acidic gases.[1] |

| Emergency Procedures | In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes.[9] For inhalation, move to fresh air and seek immediate medical attention.[9] An emergency shower and eyewash station must be readily accessible.[8] |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving thionyl chloride must be performed in a chemical fume hood.

Figure 2: Step-by-step workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a reflux condenser. Connect the top of the condenser to a gas scrubber. Purge the entire system with dry nitrogen or argon for 10-15 minutes.

-

Dissolution: In the reaction flask, dissolve 2-chloro-4,6-dimethyl-3-pyridinemethanol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of substrate).

-

Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (1.2 - 1.5 eq.) to the dropping funnel. Add the thionyl chloride to the reaction mixture dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

Work-up & Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing crushed ice/water to quench the excess thionyl chloride. This step is highly exothermic and will release HCl gas; perform it in the back of the fume hood.

-

Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the quenched mixture until the effervescence ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by flash column chromatography on silica gel if necessary.[10]

Product Characterization and Validation

To confirm the successful synthesis and purity of this compound, a combination of spectroscopic and chromatographic methods should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Disappearance of the broad singlet corresponding to the alcohol -OH proton. Disappearance of the singlet for the -CH₂OH protons (typically ~4.7 ppm) and appearance of a new singlet for the -CH₂Cl protons (typically shifted downfield to ~4.8-5.0 ppm). Signals for the two methyl groups and the aromatic proton on the pyridine ring should remain. |

| ¹³C NMR | The carbon signal of the -CH₂OH group (typically ~60 ppm) will shift to a higher field (typically ~45-50 ppm) for the -CH₂Cl carbon. |

| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated mass of the product (C₈H₈Cl₂N). The isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) will be a key diagnostic feature. |

| LC-MS/MS or GC-MS | These techniques are ideal for assessing the purity of the final product and quantifying any residual starting material or impurities. A validated LC-MS/MS method can achieve very low limits of detection for chlorinated pyridine compounds.[11][12] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive thionyl chloride (degraded by moisture).2. Insufficient reaction time or temperature. | 1. Use a fresh, unopened bottle of thionyl chloride or distill it before use.2. Allow the reaction to stir longer at room temperature or gently warm to 35-40 °C. Monitor by TLC. |

| Formation of Byproducts | 1. Reaction temperature was too high.2. Presence of water in the reaction. | 1. Maintain strict temperature control during the addition of SOCl₂.2. Ensure all glassware is oven-dried and use anhydrous solvents. |

| Difficult Purification | Product is an oil or does not crystallize easily. | Purify the crude product using flash column chromatography on silica gel with a hexane/ethyl acetate gradient. |

| Low Yield after Work-up | 1. Incomplete extraction.2. Product loss during neutralization if pH becomes too high. | 1. Perform at least three extractions with the organic solvent.2. Carefully monitor the pH during the addition of the bicarbonate solution to avoid excessive basicity. |

References

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. Rasayan Journal of Chemistry, 17(4), 2067-2074. Available at: [Link]

-

Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10431-10434. Available at: [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.

-

PrepChem (2023). Synthesis of 6-chloro-3-pyridinemethanol. Available at: [Link]

-

Master Organic Chemistry (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

Raju, D. B., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 510-515. Available at: [Link]

- CN107759528B - Synthesis method of 2-chloro-4, 6-dimethoxypyrimidine. Google Patents.

-

Carl ROTH (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]

- CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.

-

Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. Available at: [Link]

- CN109748844A - A kind of preparation method of 2,6- dichloromethyl pyridine hydrochloride. Google Patents.

-

New Jersey Department of Health (2000). HAZARD SUMMARY: THIONYL CHLORIDE. Available at: [Link]

-

Yengoyan, L., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317. Available at: [Link]

-

MDPI (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. Available at: [Link]

-

Reaction of alcohols with thionyl chloride. (2018). YouTube. Available at: [Link]

-

Organic Syntheses Procedure (n.d.). 2,6-dimethylpyridine. Available at: [Link]

-

Oreate AI Blog (2025). The Role of SOCl2 and Pyridine in Organic Chemistry. Available at: [Link]

-

EU Reference Laboratories for Residues of Pesticides (n.d.). Quick Method for the Analysis of Residues of Highly Polar Pesticides. Available at: [Link]

-

DC Fine Chemicals (2024). Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

Nollet, L. M. L., & De Gelder, L. (Eds.). (2014). Analytical Methods for Pesticides and Herbicides. CRC Press. Available at: [Link]

-

International Labour Organization (n.d.). ICSC 1409 - THIONYL CHLORIDE. Available at: [Link]

-

Fiveable (2025). Thionyl chloride Definition. Available at: [Link]

-

Eureka (2012). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. The Role of SOCl2 and Pyridine in Organic Chemistry - Oreate AI Blog [oreateai.com]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. westliberty.edu [westliberty.edu]

- 8. nj.gov [nj.gov]

- 9. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 10. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 11. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

2-Chloro-3-(chloromethyl)-4,6-dimethylpyridine is a highly functionalized heterocyclic compound with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure features two distinct electrophilic centers susceptible to nucleophilic attack: a chloro-substituent on the pyridine ring at the 2-position and a chloromethyl group at the 3-position. This dual reactivity, coupled with the inherent electronic properties of the pyridine scaffold, makes it a valuable intermediate for the construction of diverse molecular architectures.

This comprehensive guide provides an in-depth analysis of the nucleophilic substitution reactions of this compound. We will explore the underlying principles governing its reactivity, discuss the critical aspect of regioselectivity, and present detailed, field-proven protocols for reactions with common classes of nucleophiles. The information herein is designed to empower researchers to effectively utilize this versatile building block in their synthetic endeavors.

Understanding the Reactivity Landscape: A Tale of Two Electrophiles

The reactivity of this compound is dominated by two potential sites for nucleophilic substitution: the C2-chloro and the C3-chloromethyl positions. The pyridine ring, being an electron-deficient aromatic system, activates the C2-position towards nucleophilic aromatic substitution (SNAr).[1] The reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.[2] The stability of this intermediate, and thus the reaction rate, is significantly influenced by the ability of the ring to delocalize the negative charge. The nitrogen atom in the pyridine ring plays a crucial role in stabilizing this intermediate, particularly for substitution at the ortho (C2) and para (C4) positions.[3][4]

Simultaneously, the chloromethyl group at the C3-position is a classic substrate for SN2 reactions, where a nucleophile displaces the chloride ion in a single concerted step. The relative reactivity of these two sites is a critical consideration for any synthetic planning.

Regioselectivity: Predicting the Site of Nucleophilic Attack

The key to successfully employing this compound in synthesis lies in controlling the regioselectivity of the nucleophilic attack. Several factors influence whether a nucleophile will react at the C2-chloro or the C3-chloromethyl position:

-